HSP27 inhibitor J2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

HSP27 inhibitor J2 is a small molecule inhibitor targeting heat shock protein 27 (HSP27), a chaperone protein involved in cellular stress responses. HSP27 is overexpressed in various cancers and is associated with tumor progression, metastasis, and resistance to chemotherapy. By inhibiting HSP27, J2 aims to enhance the effectiveness of cancer treatments and reduce tumor growth .

Wirkmechanismus

Target of Action

The primary target of the Heat Shock Protein 27 Inhibitor J2 is the Heat Shock Protein 27 (HSP27) . HSP27 is a small chaperone protein that is overexpressed in a variety of cellular stress states . It plays a crucial role in regulating proteostasis and protecting cells from multiple sources of stress injury by stabilizing protein conformation and promoting the refolding of misfolded proteins .

Mode of Action

The Heat Shock Protein 27 Inhibitor J2 interacts with its target, HSP27, by significantly inducing abnormal HSP27 dimer formation and inhibiting the production of HSP27 giant polymers . This results in the inhibition of the chaperone function of HSP27 and a reduction in its cell protection function . Furthermore, it has been indicated that J2 selectively binds to the phosphorylation site of HSP27 and inhibits the phosphorylation process of HSP27 .

Biochemical Pathways

The action of the Heat Shock Protein 27 Inhibitor J2 affects several biochemical pathways. In the presence of stress stimuli such as heat shock, cytokines, hypoxia, thrombin, 5-hydroxytryptamine, angiotensin II, vasopressin, and endothelin, HSP27 is rapidly phosphorylated . This leads to conformational changes and depolymerization, associated with signaling processes involving oxidative stress, inflammatory responses, apoptosis, and fibrosis .

Result of Action

The result of the action of the Heat Shock Protein 27 Inhibitor J2 is a significant enhancement of the anti-proliferative activity of 17-AAG and an increase in the sensitivity of lung cancer cells to growth inhibition induced by cisplatin . By inhibiting the chaperone function of HSP27 and reducing its cell protection function, the compound can potentially inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of the Heat Shock Protein 27 Inhibitor J2 can be influenced by various environmental factors. For instance, the overexpression of HSP27 is triggered by several cellular stressors, including heat shock, environmental stress, and pathophysiological stress . Therefore, these factors could potentially influence the action and efficacy of the inhibitor.

Biochemische Analyse

Biochemical Properties

HSP27 inhibitor J2 interacts with HSP27, inducing abnormal HSP27 dimer formation and inhibiting the production of HSP27 giant polymers . This interaction disrupts the chaperone function of HSP27, reducing its ability to protect cells . The inhibitor J2 selectively binds to the phosphorylation site of HSP27 and inhibits the phosphorylation process of HSP27 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enhances the antiproliferative activity of 17-AAG and sensitizes cisplatin-induced lung cancer cell growth inhibition . It also increases the lysosomal degradation of HSP27 and promotes STAT6-induced Ym1 expression in M2 macrophages, inhibits IL-8 production, and attenuates inflammatory lung fibrosis in mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the phosphorylation site of HSP27, inhibiting the phosphorylation process of HSP27 . This leads to significant induction of abnormal HSP27 dimer formation and inhibition of HSP27 giant polymer production . These changes disrupt the chaperone function of HSP27 and reduce its cell protection function .

Vorbereitungsmethoden

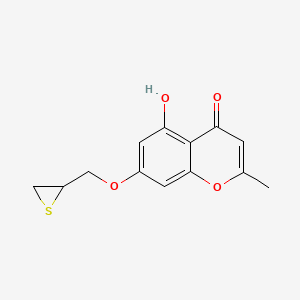

Synthetic Routes and Reaction Conditions: The synthesis of HSP27 inhibitor J2 involves the creation of a chromenone structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for large-scale synthesis, ensuring consistent quality, and implementing purification processes to isolate the final product. Techniques such as crystallization, chromatography, and recrystallization may be employed to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: HSP27 inhibitor J2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

HSP27 inhibitor J2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of HSP27 in various chemical processes and reactions.

Biology: Investigated for its effects on cellular stress responses, protein folding, and apoptosis.

Medicine: Explored as a potential therapeutic agent for enhancing the effectiveness of chemotherapy and radiation therapy in cancer treatment. .

Vergleich Mit ähnlichen Verbindungen

HSP27 inhibitor J2 is unique in its ability to effectively inhibit HSP27 dimerization and phosphorylation. Similar compounds include:

Zerumbone: A natural product-derived inhibitor with similar effects on HSP27.

SW15: A synthetic xanthone compound that also targets HSP27.

NA49: A chromenone compound with better solubility and longer circulation time than J2 .

Compared to these compounds, J2 has shown superior efficacy in sensitizing cancer cells to chemotherapy and radiation, making it a promising candidate for further development in cancer therapy .

Eigenschaften

IUPAC Name |

5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCWAGBPDCXRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)

![2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2980630.png)

![3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2980633.png)

![1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980634.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2980636.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2980637.png)

![(1R)-(3S)-1-Azabicyclo[2.2.2]oct-3-yl 3,4-Dihydro-1-phenyl-2(1H)-isoquinoline carboxylate](/img/structure/B2980640.png)

![[1-(Chloromethyl)cyclobutyl]methanol](/img/structure/B2980645.png)